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Compound of Interest

Compound Name: Ethyltrimethylammonium

Cat. No.: B095326

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (Nuclear Magnetic
Resonance and Infrared) for ethyltrimethylammonium chloride (CsH14CIN). The information
herein is intended to support research and development activities by providing key analytical
data and methodologies for the characterization of this quaternary ammonium salt.

Data Presentation

The following tables summarize the quantitative spectroscopic data for
ethyltrimethylammonium chloride.

Table 1: 13C NMR Spectroscopic Data

Carbon Atom Chemical Shift (8) in ppm
-CH2- (Ethyl) 65.5

-N(CH3)3 54.3

-CHs (Ethyl) 7.6
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Note: Data sourced from publicly available databases. The specific solvent and instrument
frequency may influence exact chemical shift values.

Table 2: Predicted *H NMR Spectroscopic Data

Predicted Chemical o .
Protons . . Multiplicity Integration
Shift () in ppm

-CH:- (Ethyl) ~3.4 Quartet 2H
-N(CHs)s ~3.1 Singlet 9H
-CHs (Ethyl) ~1.4 Triplet 3H

Note: These are estimated chemical shifts based on the structure of the molecule and data
from similar quaternary ammonium compounds. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Absorption Bands

. Predicted Absorption .
Functional Group - ( 1 Intensity
ange (cm~

C-H stretch (alkane) 2900-3000 Medium to Strong
C-H bend (alkane) 1350-1470 Medium
C-N stretch 1000-1250 Medium to Strong

Note: These are predicted absorption ranges based on the functional groups present in
ethyltrimethylammonium chloride.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of
ethyltrimethylammonium chloride.
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Materials:

Ethyltrimethylammonium chloride sample

Deuterated solvent (e.g., Deuterium Oxide - D20, or Chloroform-d - CDCIs)

NMR tubes (5 mm diameter)

Volumetric flasks and pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the ethyltrimethylammonium chloride
sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (D20 is a
common choice for quaternary ammonium salts) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of
the solution in the tube should be approximately 4-5 cm.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's probe.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done
manually or automatically.

o

Tune and match the probe for the desired nucleus (*H or 13C).
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o Acquire the *H spectrum. A sufficient number of scans should be taken to achieve a good
signal-to-noise ratio.

o Acquire the 13C spectrum. As 13C has a low natural abundance, a larger number of scans
and a longer acquisition time will be necessary compared to the *H spectrum.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
spectrum.

o Phase the spectrum to ensure all peaks are in the positive phase.

o Calibrate the chemical shift scale. For D20, the residual HDO peak can be used as a
reference (typically around 4.79 ppm).

o Integrate the peaks in the *H spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of
ethyltrimethylammonium chloride.

2.2 Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in
ethyltrimethylammonium chloride.

Materials:

Ethyltrimethylammonium chloride sample (dried)

Potassium bromide (KBr, spectroscopy grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:
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o Sample Preparation (KBr Pellet Method):

o Place a small amount (1-2 mg) of the dried ethyltrimethylammonium chloride sample
into an agate mortar.

o Add approximately 100-200 mg of dry KBr powder to the mortar.

o Gently grind the sample and KBr together with the pestle until a fine, homogeneous
powder is obtained.

o Transfer a portion of the powder into the collar of a pellet press.

o Place the collar and anvil into the press and apply pressure (typically 8-10 tons) for a few
minutes to form a transparent or translucent pellet.

o Carefully remove the KBr pellet from the press.

e Instrument Setup and Data Acquisition:

o

Place the KBr pellet into the sample holder of the FTIR spectrometer.

[¢]

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum by passing the infrared beam through the KBr pellet. A
typical spectral range is 4000-400 cm™1,

[¢]

Co-add multiple scans to improve the signal-to-noise ratio.
» Data Processing and Analysis:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups (e.g., C-H stretching, C-H bending, C-N stretching) to confirm the
identity of the compound.

Visualization
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of
ethyltrimethylammonium chloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of
ethyltrimethylammonium chloride.
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» To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Ethyltrimethylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b095326#spectroscopic-data-nmr-ir-of-
ethyltrimethylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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